2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide
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Description
The compound “2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-a]pyrazin ring, a phenoxy group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-a]pyrazin ring forms the core of the molecule, with various groups attached to it.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of various functional groups could allow for a variety of reactions .Scientific Research Applications
Applications in Anaphylaxis and Anti-inflammatory Research
Compounds with the [1,2,4]triazolo[4,3-a]pyrazine scaffold, similar to the one inquired about, have been studied for their potential in treating anaphylaxis and inflammatory conditions. For instance, Davies and Evans (1973) explored the effects of two new phosphodiesterase inhibitors with partial structural similarity, ICI 58,301 and ICI 63,197, on anaphylaxis in guinea pigs, mice, and rats. These compounds facilitated recovery from anaphylactic shock in guinea pigs and showed potential as anti-inflammatory agents by inhibiting histamine release and anaphylactic reactions across several animal models (Davies & Evans, 1973).
Synthetic Chemistry and Heterocyclic Compound Development
Research into the synthesis and functionalization of heterocyclic compounds, including triazolo and pyrazin scaffolds, reveals their importance in developing new pharmaceuticals and research tools. Youssef et al. (1984) reported on synthesizing 1H-pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines and related derivatives, showcasing the chemical versatility and potential for creating bioactive molecules with such frameworks (Youssef et al., 1984).
Insecticidal Research
Fadda et al. (2017) explored new heterocycles incorporating a thiadiazole moiety for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work signifies the potential of such compounds in agricultural research and pest management strategies (Fadda et al., 2017).
Neuroprotective and Antioxidant Properties
The antioxidant and neuroprotective properties of 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives were studied by Falsini et al. (2019), highlighting the relevance of such compounds in developing treatments for oxidative stress-related diseases, including neuropathic pain (Falsini et al., 2019).
Anticancer and Antimicrobial Activity
Riyadh et al. (2013) and other studies have synthesized and evaluated the anticancer and antimicrobial activities of triazolo and pyrazin-based heterocycles, suggesting their utility in developing new therapeutic agents (Riyadh et al., 2013).
properties
IUPAC Name |
2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-6-5-8-16(12-14)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)29-17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGHBCPMSJKTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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